

Investigating the Effects of BMS-196085 on Glucose Metabolism: A Technical Guide

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Compound of Interest

Compound Name: BMS-196085

Cat. No.: B1667181

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Audience: Researchers, scientists, and drug development professionals.

Abstract

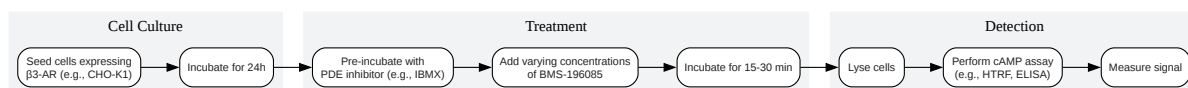
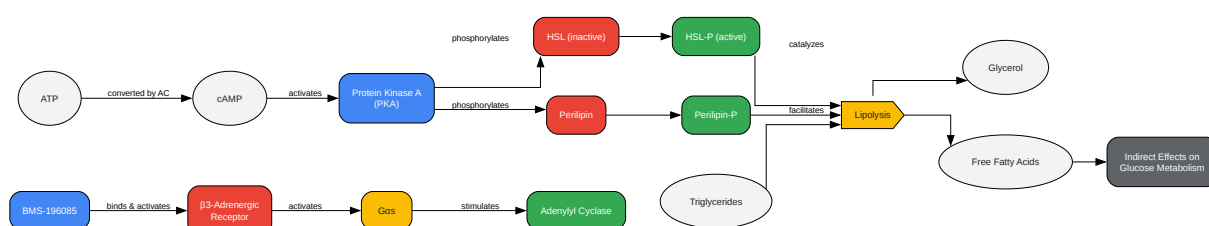
BMS-196085 is a potent and selective full agonist of the human β 3-adrenergic receptor (β 3-AR), a key regulator of energy metabolism. This technical guide provides an in-depth overview of the established mechanisms by which **BMS-196085** is expected to influence glucose metabolism. The primary signaling cascade initiated by **BMS-196085** involves the activation of the β 3-AR, leading to a downstream cascade that impacts lipolysis, and may indirectly affect glucose uptake and insulin sensitivity. This document outlines the core signaling pathways, provides detailed protocols for key experimental investigations, and presents illustrative quantitative data in structured tables to guide researchers in this field.

Introduction

The β 3-adrenergic receptor is predominantly expressed in adipose tissue and is a critical component of the sympathetic nervous system's role in regulating energy expenditure. Agonism of the β 3-AR has been a therapeutic target for the treatment of obesity and type 2 diabetes. **BMS-196085**, as a potent and selective β 3-AR agonist, holds therapeutic potential in modulating glucose homeostasis. While direct quantitative data for **BMS-196085**'s effects on glucose metabolism are not extensively available in the public domain, this guide extrapolates its expected effects based on the well-characterized β 3-adrenergic signaling pathway.

Core Signaling Pathway of BMS-196085

The principal mechanism of action of **BMS-196085** is the activation of the β 3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This initiates a canonical signaling cascade within adipocytes and other target cells.



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